4-[Amino(cyano)methyl]phenyl acetate
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Overview
Description
4-[Amino(cyano)methyl]phenyl acetate is an organic compound that features a phenyl ring substituted with an amino group, a cyano group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyano)methyl]phenyl acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyano)methyl]phenyl acetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine for facilitating reactions.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
4-[Amino(cyano)methyl]phenyl acetate has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, making them candidates for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Amino(cyano)methyl]phenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition reactions, while the amino group can participate in condensation reactions. These reactions enable the compound to form a variety of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[Amino(cyano)methyl]phenyl acetate include:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity.
Amino-substituted phenyl acetates: These compounds have similar structural features and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
777049-67-9 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
[4-[amino(cyano)methyl]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)14-9-4-2-8(3-5-9)10(12)6-11/h2-5,10H,12H2,1H3 |
InChI Key |
UMLVHLNGAFHFND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
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